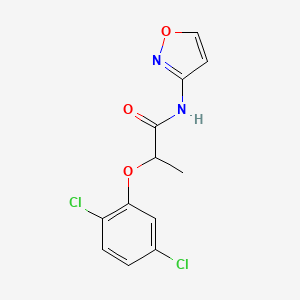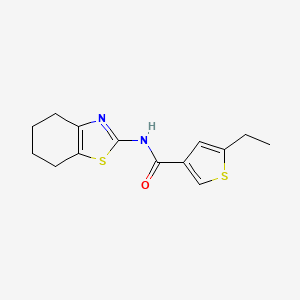
N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide
Overview
Description
N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide, also known as CFN-99554, is a chemical compound that belongs to the family of amides. It is a novel and potent analgesic drug that has been developed for the treatment of chronic pain.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide acts as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which in turn activate cannabinoid receptors and produce analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in various animal models of chronic pain, without producing the undesirable side effects associated with traditional analgesic drugs, such as opioids. This compound has also been shown to reduce anxiety-like behavior and improve cognitive function in rodents.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide for lab experiments is its high potency and selectivity for FAAH inhibition, which allows for precise control of endocannabinoid levels in the body. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
Future research on N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide may focus on its potential use in combination with other analgesic drugs, such as opioids, to enhance their effectiveness and reduce their side effects. Additionally, further studies may investigate the long-term safety and efficacy of this compound in human clinical trials, as well as its potential use in other therapeutic areas, such as anxiety disorders and neurodegenerative diseases.
In conclusion, this compound is a promising new analgesic drug that has been extensively studied for its potential use in the treatment of chronic pain. Its selective inhibition of FAAH and subsequent increase in endocannabinoid levels make it a promising alternative to traditional analgesic drugs, such as opioids. Further research is needed to fully understand the potential of this compound in the treatment of chronic pain and other therapeutic areas.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide has been extensively studied for its analgesic properties in preclinical models of chronic pain. It has been shown to be effective in reducing pain sensitivity in various animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been investigated for its potential use in the treatment of opioid addiction, as it has been shown to reduce opioid withdrawal symptoms in rodents.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(17)10-14(15)18/h3-10,13H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNMYPYADLFJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



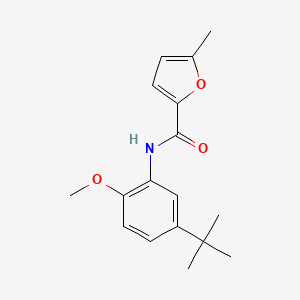
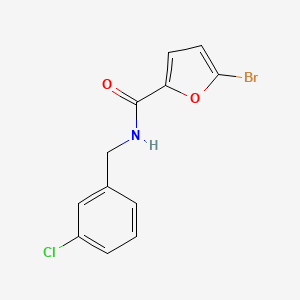
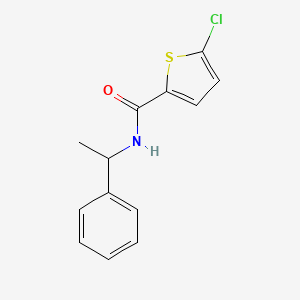
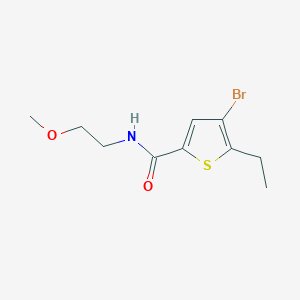
![N-[1-(4-propylphenyl)ethyl]isonicotinamide](/img/structure/B4430967.png)
![1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430970.png)
![N-[2-(1-piperidinyl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)

![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)
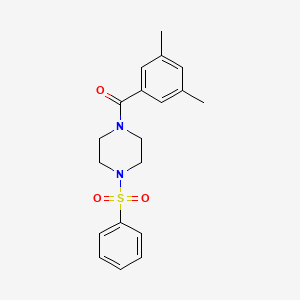
![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
